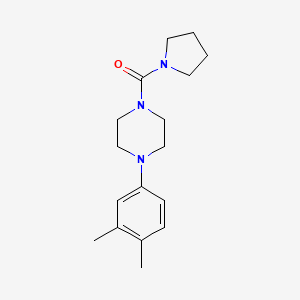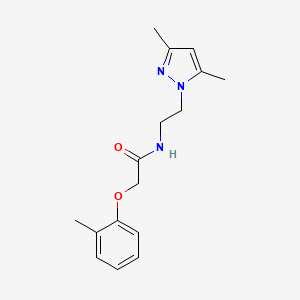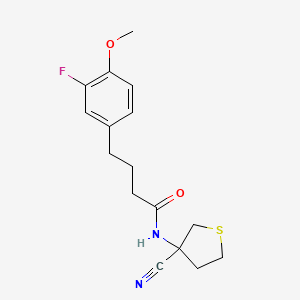
4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” often involves the use of pyrrolidine rings . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method for the synthesis of similar compounds includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” likely includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, pyrrolidine derivatives are known to undergo various chemical reactions . These can include cyclization, functionalization, and reactions with sulfonium salts .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Piperidine derivatives, including those containing pyrrolidinyl ketone functionality, play a crucial role in drug development. Researchers explore their potential as lead compounds for designing novel pharmaceuticals. The structural features of this compound may contribute to its affinity for specific receptors or enzymes, making it valuable in drug discovery .
Anti-Inflammatory Agents
The 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one, which can be synthesized from intramolecular cyclization of related pyridaziones, exhibits significant anti-inflammatory activity . Investigating similar derivatives of our compound could lead to the discovery of potent anti-inflammatory agents.
Materials Science
Beyond pharmacology, piperidine-containing compounds find applications in materials science. Researchers might explore our compound’s role in polymer chemistry, catalysis, or supramolecular assemblies.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Biologically Active Pyridazines and Pyridazinone Derivatives: A Review. (2020). Russian Journal of Organic Chemistry, 56(5), 705–719. DOI: 10.1134/S1068162020050155
Orientations Futures
While specific future directions for “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” are not available, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This suggests that “4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone” and similar compounds may have potential applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-14-5-6-16(13-15(14)2)18-9-11-20(12-10-18)17(21)19-7-3-4-8-19/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPVXYQHUTVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)piperazinyl pyrrolidinyl ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)


![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)



